Glycocholic acid hydrate

Catalog No.
S771679
CAS No.
1192657-83-2
M.F
C26H45NO7
M. Wt
483.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycocholic acid hydrate

CAS Number

1192657-83-2

Product Name

Glycocholic acid hydrate

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Molecular Formula

C26H45NO7

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1

InChI Key

WDKPRHOCWKLQPK-ZUHYDKSRSA-N

SMILES

Array

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate is a bile acid glycine conjugate.

Glycocholic acid hydrate (CAS 1192657-83-2) is a conjugated trihydroxy bile acid that serves as a core amphiphilic excipient and biochemical precursor. As the glycine conjugate of cholic acid, its amphiphilic structure is highly effective for mixed micelle formation, lipid emulsification, and the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) . Procuring the hydrate form provides a stable crystalline matrix with a defined moisture content, which is critical for maintaining precise molar dosing and preventing uncontrolled hygroscopicity during laboratory handling and industrial scale-up .

Substituting glycocholic acid hydrate with its dihydroxy analogs (such as deoxycholic acid) or pre-formed sodium salts compromises both formulation stability and synthetic flexibility. Dihydroxy bile acids form mixed micelles that require highly alkaline environments (pH > 8.5) to remain physically stable, which rapidly degrades hydrolytically sensitive APIs [1]. Furthermore, attempting to use sodium glycocholate instead of the free acid eliminates the ability to synthesize custom, sodium-free bile salts and removes the sharp pH-dependent solubility drop (precipitation at pH ≤ 4.0) that is essential for targeted enteric delivery and controlled precipitation workflows [2].

Micellar Physical Stability in Acidic Formulations

When formulating lipid-soluble drugs such as Vitamin K1, the choice of bile acid fundamentally dictates the pH operating window. Mixed micelles constructed with the glycocholic acid steroidal backbone maintain physical stability and optical clarity down to pH 5.5. In contrast, substituting with deoxycholic acid requires a pH greater than 8.5 to prevent micelle dissociation and precipitation [1]. This 3.0 pH unit advantage is critical for protecting active pharmaceutical ingredients that are prone to oxidative and hydrolytic degradation under alkaline conditions.

Evidence DimensionMinimum pH for physical stability of mixed micelles
Target Compound DataStable at pH 5.5
Comparator Or BaselineDeoxycholic acid (Requires pH > 8.5)
Quantified Difference>3.0 pH unit broader tolerance in the acidic range
ConditionsLecithin/bile salt mixed micelles encapsulating Vitamin K1

Enables the parenteral formulation of pH-sensitive, poorly water-soluble drugs without inducing alkaline degradation.

Precursor Suitability for Custom Counter-Ion Synthesis

For specialized physicochemical studies or electrochemical assays where sodium ions cause signal interference or alter membrane transport, researchers must synthesize custom bile salts. Glycocholic acid hydrate serves as a direct free-acid precursor, allowing straightforward neutralization with alternative bases (e.g., tetramethylammonium hydroxide) to yield high-purity custom salts [1]. Procuring the pre-formed sodium glycocholate salt prevents this flexibility, as removing the tightly bound sodium cation requires complex and yield-reducing ion-exchange chromatography.

Evidence DimensionSuitability for non-sodium salt synthesis
Target Compound DataDirect neutralization (1-step synthesis)
Comparator Or BaselineSodium glycocholate (Requires multi-step ion exchange)
Quantified DifferenceElimination of sodium contamination and reduction of synthesis steps
ConditionsPreparation of tetramethylammonium glycocholate under nitrogen

Allows researchers to seamlessly generate custom bile salts for assays where sodium ions interfere with target measurements.

pH-Triggered Solubility for Enteric and Recovery Workflows

The free acid form of glycocholate exhibits highly pH-dependent aqueous solubility, which is a critical parameter for controlled release and recovery. Glycocholic acid precipitates sharply from solution at hydrogen ion concentrations of -log cH ≤ 4.0[1]. In contrast, sodium glycocholate remains highly soluble across a much broader pH range. This sharp solubility threshold allows the free acid to be utilized in enteric-coated drug delivery systems that remain insoluble in gastric acid but dissolve in the intestine, or to be easily recovered via acid precipitation during downstream processing.

Evidence DimensionAqueous solubility threshold
Target Compound DataPrecipitates at pH ≤ 4.0
Comparator Or BaselineSodium glycocholate (Soluble at pH ≤ 4.0)
Quantified DifferenceSharp phase transition vs. continuous solubility
ConditionsAqueous solutions at varying hydrogen ion concentrations (-log cH 4.0 to 8.5)

Provides a reliable physicochemical trigger for targeted intestinal drug release and simplifies downstream product recovery.

Moisture Stability for Precision Molar Dosing

In pharmaceutical manufacturing and analytical chemistry, precise molar dosing is dependent on the moisture stability of the excipient. Glycocholic acid hydrate maintains a stable, defined water content (typically 5.0% to 7.0% by Karl Fischer titration) under standard storage conditions . Conversely, anhydrous bile acids are highly hygroscopic, rapidly absorbing uncontrolled ambient moisture upon exposure to air. This uncontrolled water uptake in the anhydrous form leads to significant batch-to-batch variability in API-to-excipient ratios during large-scale formulation.

Evidence DimensionWater content stability during handling
Target Compound DataStable defined hydration (~5-7% water content)
Comparator Or BaselineAnhydrous glycocholic acid (Uncontrolled hygroscopic moisture uptake)
Quantified DifferencePredictable constant mass vs. variable mass drift
ConditionsAmbient laboratory weighing and GMP storage

Ensures strict batch-to-batch reproducibility and eliminates weighing errors caused by hygroscopicity in pharmaceutical scale-up.

Parenteral Formulation of Hydrolytically Sensitive APIs

The ability of the glycocholic backbone to maintain mixed micelle stability down to pH 5.5 makes this compound a highly suitable excipient for formulating lipid-soluble drugs (such as Vitamin K1) that degrade in the alkaline conditions required by deoxycholic acid[1].

Synthesis of Custom Non-Sodium Bile Salts

For electrochemical assays or specialized membrane transport studies where sodium ions cause signal interference, the free acid hydrate allows direct, single-step neutralization with alternative bases (e.g., tetramethylammonium hydroxide) to produce high-purity custom salts without multi-step ion exchange [2].

Development of pH-Responsive Enteric Delivery Systems

The sharp precipitation of the free acid at pH ≤ 4.0 provides a reliable physicochemical trigger, making it highly suitable for enteric-coated drug delivery systems that must remain insoluble in gastric acid but dissolve readily in the neutral environment of the intestine [2].

Standardized Lipid Solubilization Assays

In analytical and quality control laboratories requiring precise molar dosing of bile acids, the hydrate form prevents the uncontrolled moisture uptake seen in anhydrous variants, ensuring batch-to-batch reproducibility during the preparation of simulated intestinal fluids and lipid solubilization assays .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

483.31960277 Da

Monoisotopic Mass

483.31960277 Da

Heavy Atom Count

34

Dates

Last modified: 08-15-2023

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